(Z)-3-hexen-1-yl heptine carbonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-3-enyl oct-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQMBWSXVCLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Unsaturated Carbonate Esters in Contemporary Organic Chemistry Research
Unsaturated carbonate esters represent a versatile class of organic compounds that have garnered significant attention in contemporary research. wikipedia.org These molecules, characterized by a carbonate ester group linked to a carbon-carbon double or triple bond, are valuable intermediates and building blocks in organic synthesis. wikipedia.orgfiveable.me Their unique electronic and structural features, arising from the interplay between the electron-withdrawing carbonate moiety and the unsaturated system, impart distinct reactivity profiles. fiveable.mewikipedia.org
In organic chemistry, carbonate esters are esters of carbonic acid and are known for their planar O-C(O)-O core, which provides structural rigidity. wikipedia.org The presence of unsaturation, as seen in α,β-unsaturated esters, creates a conjugated system that makes the molecule susceptible to various nucleophilic and electrophilic attacks. fiveable.mewikipedia.org This reactivity is harnessed in a wide range of chemical transformations. Furthermore, the development of nanomedicines has seen the use of carbonate esters to turn hydrophobic drug prodrugs into nanoaggregates for therapeutic applications.
Evolution of Synthetic Strategies for Stereodefined Unsaturated Alcohols and Alkynes
The synthesis of (Z)-3-hexen-1-yl heptine carbonate relies on the availability of its two key fragments: (Z)-3-hexen-1-ol and heptine. The stereocontrolled synthesis of such unsaturated alcohols and alkynes has been a long-standing challenge and a vibrant area of research in organic synthesis.
The (Z)-3-hexen-1-ol component, a so-called "leaf alcohol," possesses a cis-configured double bond, which requires specific synthetic methods to achieve high stereoselectivity. nist.gov Researchers have developed various strategies for the synthesis of such stereodefined unsaturated alcohols, often involving the partial reduction of alkynes using catalysts like Lindlar's catalyst. youtube.com
Similarly, the synthesis of terminal alkynes like heptine, and their subsequent coupling, has been a focus of synthetic innovation. nih.govnih.gov Modern synthetic methods offer efficient ways to construct carbon-carbon bonds involving alkynes, including cross-coupling reactions catalyzed by transition metals like palladium. nih.govnih.gov The development of one-pot procedures, such as the tandem reduction-Ohira-Bestmann reaction, has further streamlined the conversion of esters to alkynes. orgsyn.org These advanced synthetic tools have been instrumental in making complex molecules like this compound more accessible for study.
Significance of Z 3 Hexen 1 Yl Heptine Carbonate As a Subject of Chemical Research
While specific academic research solely focused on (Z)-3-hexen-1-yl heptine carbonate is not extensively documented in publicly available literature, its structural motifs suggest its importance as a research target. The combination of a (Z)-alkene, an alkyne, and a carbonate ester functional group within a single molecule makes it an interesting substrate for methodological studies and a potential precursor to more complex chemical architectures.
The presence of both a double and a triple bond in a "skipped" arrangement (separated by more than one single bond) is a structural feature found in various natural products. nih.gov Research into the synthesis and reactivity of molecules containing such motifs is crucial for the total synthesis of these natural products and their analogs.
Overview of Key Research Areas in the Study of Z 3 Hexen 1 Yl Heptine Carbonate
Strategic Approaches to Carbonate Linkage Formation
The formation of the carbonate group is a critical step in the synthesis of the target molecule. Modern synthetic chemistry has moved towards catalytic methods that are more atom-economical and environmentally benign than traditional approaches using hazardous reagents like phosgene (B1210022).
While direct esterification is the classic method for forming esters from a carboxylic acid and an alcohol, the synthesis of a carbonate from two different alcohol moieties—in this case, (Z)-3-hexen-1-ol and a heptynol—typically proceeds via transesterification or reaction with a carbonyl source. A common industrial method involves the reaction of an alcohol with a simple dialkyl carbonate, such as dimethyl carbonate (DMC), which serves as a low-toxicity carbonylating agent.
The synthesis could be envisioned as a two-step or one-pot reaction involving (Z)-3-hexen-1-ol, a suitable heptynol, and a carbonate source like DMC or diphenyl carbonate. The process is often catalyzed by acids, bases, or organometallic compounds. For instance, the synthesis of (Z)-3-hexen-1-yl methyl carbonate is known, which can serve as an intermediate. nih.govflavscents.com This intermediate could then undergo a second transesterification with a heptynol.
Another relevant analogue is the enzymatic transesterification to produce (Z)-3-hexen-1-yl acetate (B1210297), where crude lipases from plant seedlings have been used as biocatalysts, achieving high yields. researchgate.net This highlights the potential for biocatalytic routes in forming the ester-like linkages of carbonates, offering mild reaction conditions and high selectivity.
Carbonylation reactions, which introduce a carbon monoxide (CO) moiety into a molecule, represent a powerful and atom-efficient strategy for synthesizing carbonyl compounds, including carbonates. researchgate.netrsc.org Over the past two decades, significant advancements in transition metal-catalyzed carbonylation have been made, providing versatile routes to α,β-unsaturated carbonyls. nih.govresearchgate.net
A prominent green chemistry approach for carbonate synthesis is the coupling of carbon dioxide (CO2) with epoxides to form cyclic carbonates. nih.gov This reaction is 100% atom-economical and utilizes CO2 as a renewable C1 feedstock. nih.gov A wide range of metal-containing catalysts, including complexes of aluminum, zinc, chromium, and copper, have been developed to facilitate this transformation under various reaction conditions. researchgate.netchemrxiv.orgmun.ca
The general mechanism involves the activation of the epoxide by the metal catalyst, followed by nucleophilic attack and subsequent reaction with CO2. For the synthesis of a linear carbonate like this compound, the corresponding epoxide precursor, (Z)-1,2-epoxy-3-hexene, could be converted into a cyclic carbonate. This cyclic intermediate can then be reacted with the second alcohol (a heptynol) to yield the final acyclic product. The efficiency of these systems depends heavily on the choice of metal, ligands, and cocatalysts, such as ammonium (B1175870) salts. researchgate.net For example, bimetallic aluminum complexes combined with tetrabutylammonium (B224687) bromide have shown high efficiency for converting even internal epoxides into cyclic carbonates. researchgate.net
| Catalyst System | Epoxide Substrate | Temperature (°C) | CO2 Pressure | Yield (%) | Reference |
| Cu-Al Mixed Oxide / KI | Styrene (B11656) Oxide | 70 | 1 atm | 87 | chemrxiv.org |
| Al Complex / TBAB | Various Epoxides | - | - | High | researchgate.net |
| Chromium Porphyrinate / DMAP | Various Epoxides | - | - | ~100 | acs.org |
| Sodium Iodide Dihydrate | Propylene (B89431) Oxide | 120 | 1 MPa | 97 | researchgate.net |
To circumvent the use of potentially toxic and expensive metals, significant research has focused on organocatalytic systems for carbonate synthesis. These catalysts are often based on readily available organic molecules and can exhibit high activity and selectivity. researchgate.net
One successful strategy employs bifunctional organocatalysts, such as those with a betaine (B1666868) framework, which can cooperatively activate both the epoxide and CO2. acs.org Another prominent class includes onium salts, like tetraalkylammonium or phosphonium (B103445) halides. rsc.org The halide anion acts as a nucleophile to open the epoxide ring, while the cation and often a hydrogen-bond donor (HBD) co-catalyst activate the epoxide. nih.gov For example, polyhydroxylated pyridinium (B92312) salts have proven effective in catalyzing the carbonation of terminal epoxides at ambient CO2 pressure. nih.gov
An alternative metal-free route involves the transesterification of 1,2-diols with dimethyl carbonate (DMC), catalyzed by simple organocatalysts like tetrabutylammonium bromide (TBAB), which can be performed efficiently under continuous flow conditions. rsc.org This method avoids the need for epoxides and toxic reagents, offering a sustainable pathway to cyclic carbonates, which can be precursors to the desired linear carbonate.
| Catalyst System | Reactants | Temperature (°C) | CO2 Pressure | Yield (%) | Reference |
| 2-(1H-1,2,4-Triazol-3-yl)phenol / nBu4NI | Terminal Epoxides, CO2 | Ambient | 1 atm | High | mdpi.com |
| Polyhydroxylated Pyridinium Iodide | Terminal Epoxides, CO2 | 75 | 1 atm | 80 - >95 | nih.gov |
| Tetrabutylammonium Bromide (TBAB) | Glycerol (B35011), DMC | 180 | - | 79 (Selectivity) | rsc.org |
| Ammonium Betaine | Epoxides, CO2 | 120 | - | High | acs.org |
Innovative Carbonylation Reactions for Unsaturated Carbonates
Stereocontrolled Synthesis of the (Z)-3-Hexen-1-yl Moiety
Achieving the correct (Z)-stereochemistry of the carbon-carbon double bond in the hexenyl portion of the molecule is a significant synthetic hurdle. The thermodynamic preference is typically for the (E)-isomer, requiring kinetically controlled reaction conditions to favor the formation of the less stable (Z)-alkene. u-tokyo.ac.jp
Traditional methods for synthesizing Z-alkenes include the Lindlar hydrogenation of alkynes and the Wittig reaction with unstabilized ylides. u-tokyo.ac.jp While effective, these methods can suffer from drawbacks such as the use of stoichiometric reagents and limited substrate scope. u-tokyo.ac.jp
More recently, catalytic olefin cross-metathesis has emerged as a powerful and versatile tool for C=C bond formation. illinois.edu The development of specific molybdenum and tungsten-based catalysts has enabled highly Z-selective cross-metathesis reactions. u-tokyo.ac.jpnih.gov These catalysts typically feature sterically bulky ligands that create a kinetic preference for the formation of the (Z)-alkene product from two terminal olefin starting materials. u-tokyo.ac.jp
For the synthesis of the (Z)-3-hexen-1-ol precursor, a Z-selective cross-metathesis reaction could be employed, for example, between 1-butene (B85601) and an allyl alcohol derivative. The use of molybdenum-based catalysts has been shown to produce 1,2-disubstituted alkenes with excellent Z-selectivity (often >98%). nih.govnih.gov A key strategy to improve yield and selectivity in these reactions is the use of reduced pressure to remove the volatile ethylene (B1197577) byproduct, which shifts the equilibrium toward the desired product. u-tokyo.ac.jpresearchgate.net
| Catalyst | Reactants | Yield (%) | Z:E Selectivity | Reference |
| Mo-based Complex 1a | Enol Ether + Terminal Alkene | 51-77 | 94:6 to >98:2 | nih.gov |
| Mo-based Complex 1a | Allylic Amide + Terminal Alkene | up to 97 | >98:2 | researchgate.net |
| Ru-based Complex | 1,3-Diene + Alkene | - | >95% Z | illinois.edu |
These advanced catalytic methods provide a robust toolbox for the efficient and stereocontrolled synthesis of complex molecules like this compound, paving the way for more sustainable and selective chemical manufacturing.
Stereoselective Reduction Strategies for Unsaturated Precursors
The formation of the (Z)-alkene moiety in this compound is a critical step that dictates the final stereochemistry of the molecule. This is typically achieved through the stereoselective reduction of an alkyne precursor, such as hex-3-yn-1-ol.
One of the most effective methods for this transformation is the use of Lindlar's catalyst . This catalyst consists of palladium supported on calcium carbonate and "poisoned" with lead acetate and quinoline. masterorganicchemistry.comthieme-connect.de The poison reduces the catalyst's activity, preventing the complete reduction of the alkyne to an alkane and selectively yielding the cis (or Z) alkene. masterorganicchemistry.compearson.com The reaction proceeds via the syn-addition of hydrogen atoms to the alkyne triple bond, where both hydrogen atoms add to the same face of the alkyne from the catalyst surface, resulting in the formation of the Z-isomer. youtube.comalmerja.com
Another highly stereospecific method involves the use of P-2 nickel catalyst . This catalyst is prepared by the reduction of nickel(II) acetate with sodium borohydride (B1222165) in ethanol. rsc.orgstackexchange.com When used in conjunction with ethylenediamine, the P-2 nickel catalyst demonstrates high selectivity for the reduction of alkynes to cis-olefins. rsc.orgrsc.org For instance, the reduction of hex-3-yn-1-ol using this system yields (Z)-hex-3-en-1-ol with high purity. rsc.org The choice between Lindlar's catalyst and P-2 nickel often depends on the specific substrate and desired reaction conditions, with both offering excellent stereocontrol. masterorganicchemistry.comrsc.org
| Catalyst System | Description | Stereoselectivity | Key Features |
|---|---|---|---|
| Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | A poisoned palladium catalyst that selectively hydrogenates alkynes to Z-alkenes. masterorganicchemistry.comthieme-connect.de | High (Z-selectivity) youtube.comalmerja.com | Prevents over-reduction to the corresponding alkane. pearson.com |
| P-2 Nickel Catalyst (Ni(OAc)₂, NaBH₄, ethanol, ethylenediamine) | A nickel-based catalyst system highly specific for the formation of cis-olefins from alkynes. rsc.orgrsc.org | High (Z-selectivity) rsc.org | Offers an alternative to palladium-based catalysts. rsc.orgstackexchange.com |
Regioselective Construction of the Heptine Carbon Chain
The construction of the heptine portion of the molecule requires the regioselective functionalization of a terminal alkyne. This ensures that the subsequent coupling reaction occurs at the desired carbon atom.
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous media. wikipedia.orgnih.gov
A key challenge in Sonogashira coupling is the potential for homocoupling of the terminal alkyne to form a diacetylene byproduct, a reaction known as Glaser coupling. wikipedia.org To circumvent this, copper-free Sonogashira coupling methods have been developed. wikipedia.orgnih.gov These methods often employ alternative palladium catalysts and bases to achieve the desired cross-coupling without the need for a copper co-catalyst. nih.gov
Recent advancements have also focused on the direct C-H functionalization of terminal alkynes, which avoids the pre-functionalization of the alkyne. nih.gov These methods often utilize transition metal catalysts, such as rhodium or palladium, to activate the terminal C-H bond of the alkyne, allowing for direct coupling with a suitable electrophile. acs.org Directing groups can be employed to control the regioselectivity of these reactions. acs.orgacs.org
| Method | Catalyst/Reagents | Description | Advantages |
|---|---|---|---|
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Amine base organic-chemistry.orgwikipedia.org | Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. organic-chemistry.orgwikipedia.org | Mild reaction conditions, broad substrate scope. wikipedia.org |
| Copper-Free Sonogashira Coupling | Palladium catalyst, Base wikipedia.orgnih.gov | Avoids the use of a copper co-catalyst to prevent alkyne homocoupling. wikipedia.org | Reduces byproduct formation, suitable for sensitive substrates. nih.gov |
| Direct C-H Functionalization | Transition metal catalysts (e.g., Rh, Pd) acs.org | Activates the terminal C-H bond of the alkyne for direct coupling. nih.gov | Atom-economical, avoids pre-functionalization steps. nih.gov |
Sustainable and Green Chemistry Paradigms in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes the use of non-toxic reagents and solvents, as well as energy-efficient reaction conditions.
The synthesis of organic carbonates, a key step in forming the final product, can be made more sustainable by avoiding traditional organic solvents. Solvent-free synthesis offers significant environmental benefits by reducing waste and eliminating the need for toxic and volatile organic compounds. For example, the synthesis of propylene carbonate from propylene oxide and supercritical carbon dioxide has been achieved with high yield and selectivity using insoluble ion exchange resins as catalysts, eliminating the need for an organic solvent. rsc.orgrsc.org
Alternatively, conducting reactions in aqueous media is another green approach. wikipedia.org The direct synthesis of carbonates from alcohols and carbon dioxide can be challenging due to the formation of water as a byproduct, which can limit the reaction equilibrium. frontiersin.org However, the development of water-tolerant catalysts and reaction systems is an active area of research. wikipedia.orgnih.gov
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, in particular, have shown great promise in the synthesis of organic carbonates. nih.gov They can catalyze the transesterification of a carbonate source, such as dimethyl carbonate, with an alcohol to produce the desired carbonate product. researchgate.net This approach is often performed under mild conditions and can exhibit high chemoselectivity. nih.gov Immobilized lipases are particularly advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process. acs.orgacs.org
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. researchgate.netat.ua This can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. ijnrd.org The synthesis of cyclic carbonates from epoxides and carbon dioxide has been successfully demonstrated using microwave irradiation in the presence of a suitable catalytic system. rsc.org
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages, including precise control over reaction parameters, enhanced safety, and improved scalability. wordpress.comrsc.org The synthesis of organic carbonates has been successfully adapted to continuous flow conditions, often utilizing immobilized catalysts. rsc.orgnih.govrsc.org This approach allows for efficient and scalable production while minimizing waste. rsc.org
| Approach | Key Principle | Advantages | Example Application |
|---|---|---|---|
| Solvent-Free Synthesis | Eliminates the use of organic solvents. rsc.orgrsc.org | Reduces waste, lowers toxicity. rsc.org | Synthesis of propylene carbonate using supercritical CO₂. rsc.org |
| Aqueous Medium Synthesis | Utilizes water as the reaction solvent. wikipedia.org | Environmentally benign, readily available solvent. wikipedia.org | Copper-free Sonogashira coupling in water. nih.gov |
| Biocatalysis | Employs enzymes (e.g., lipases) as catalysts. nih.gov | High selectivity, mild reaction conditions. nih.gov | Lipase-catalyzed synthesis of organic carbonates. researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. researchgate.netat.ua | Reduced reaction times, increased yields. ijnrd.org | Synthesis of cyclic carbonates from epoxides and CO₂. rsc.org |
| Flow Chemistry | Performs reactions in a continuous stream. wordpress.comrsc.org | Precise control, enhanced safety, scalability. rsc.org | Continuous flow synthesis of organic carbonates. nih.govrsc.org |
Investigations into the Formation Mechanism of the Carbonate Ester Linkage
The synthesis of the carbonate ester linkage in this compound can be approached through established methods for carbonate ester formation. A primary route involves the reaction of an alcohol with phosgene or its derivatives. wikipedia.org In this context, (Z)-3-hexen-1-ol could be reacted with a chloroformate derived from hept-2-yn-1-ol. Alternatively, a more common and safer laboratory-scale synthesis involves the reaction of the alcohol with a reagent like triphosgene (B27547) or a dialkyl carbonate in the presence of a suitable base.
Another significant pathway is the oxidative carbonylation of alcohols. This process involves reacting the alcohol with carbon monoxide and an oxidant, often in the presence of a metal catalyst, to directly form the carbonate ester. google.com For the specific synthesis of this compound, a plausible mechanism involves the coupling of (Z)-3-hexen-1-ol medchemexpress.com and hept-2-yn-1-ol with a carbonyl source.
The formation mechanism typically proceeds via nucleophilic attack of an alkoxide, generated from the alcohol by a base, on the electrophilic carbonyl carbon of the carbonate precursor. For instance, reacting (Z)-3-hexen-1-ol with a base to form the corresponding alkoxide, followed by reaction with hept-2-ynyl chloroformate, would yield the target molecule through a nucleophilic acyl substitution mechanism. The choice of base and solvent is critical to prevent side reactions involving the unsaturated functionalities. google.com
A unified mechanism for CO2-amine reactions suggests that the nucleophilic attack on CO2 is often catalysed by a Brønsted base through a six-membered transition state. nih.gov While not directly analogous, this highlights the importance of catalytic assistance in reactions involving the formation of carbonate and carbamate (B1207046) linkages. nih.gov
Table 1: Common Methods for Carbonate Ester Synthesis
| Method | Reagents | Key Features |
| Phosgenation | Alcohol, Phosgene (or triphosgene), Base (e.g., pyridine) | High-yielding but uses toxic phosgene. wikipedia.org |
| Oxidative Carbonylation | Alcohol, Carbon Monoxide, Oxidant, Catalyst (e.g., Cu(I) salts) | Direct formation from CO. google.com |
| Transesterification | Alcohol, Dialkyl Carbonate (e.g., DMC), Catalyst (base or acid) | Equilibrium-driven process; often requires removal of a volatile alcohol byproduct. wikipedia.orgresearchgate.net |
Reactivity of the Unsaturated Functional Groups
The presence of both a carbon-carbon double bond and a triple bond within the same molecule allows for a diverse range of chemical transformations. The electronic properties of these functional groups are distinct, enabling selective reactions under appropriate conditions.
The (Z)-double bond in this compound is an electron-rich moiety, making it susceptible to attack by electrophiles. pressbooks.publibretexts.org
Electrophilic Additions: In electrophilic addition reactions, an electrophile (E+) adds to the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). pressbooks.pubyoutube.com The regioselectivity of the addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. youtube.comnerdfighteria.info For the (Z)-3-hexenyl moiety, addition of an acid like HBr would proceed via the formation of a secondary carbocation, which could be susceptible to rearrangement, followed by attack of the bromide ion. pressbooks.pubnerdfighteria.info The reaction proceeds through a two-step mechanism involving a high-energy carbocation intermediate. youtube.com
Cycloadditions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The alkene can participate as a 2π-electron component in various cycloadditions.
[4+2] Cycloadditions (Diels-Alder Reaction): The alkene can act as a dienophile, reacting with a conjugated diene. Simple alkenes are generally poor dienophiles and may require harsh conditions, but the reaction is a powerful tool for forming six-membered rings. libretexts.org
[2+2] Cycloadditions: These reactions, often promoted photochemically, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. wikipedia.orglibretexts.org Electrochemical methods have also been developed for [2+2] cycloadditions between alkene radical cations and styrene derivatives. acs.org
[3+2] Cycloadditions (Huisgen Cycloaddition): The alkene can react with a 1,3-dipole, such as an azide (B81097) or a nitrone, to form a five-membered heterocyclic ring. wikipedia.orgrsc.org This type of reaction, particularly the strain-promoted azide-alkene cycloaddition (SPAAC), is a cornerstone of click chemistry. wikipedia.org
The sp-hybridized carbons of the alkyne render the triple bond more electrophilic than a corresponding alkene, allowing it to undergo nucleophilic additions, particularly when activated by electron-withdrawing groups. msu.edulibretexts.org
Nucleophilic Reactions: While nucleophilic additions to unactivated internal alkynes are less common than for terminal alkynes, they can be induced. quora.com Softer nucleophiles are generally required for conjugate addition to activated alkynes. acs.orgresearchgate.net The acetylide anion, formed from a terminal alkyne and a strong base, is an excellent nucleophile, but this reactivity is not directly applicable to the internal heptine moiety. msu.eduquora.com However, the triple bond's electrophilicity makes it a target for attack by various nucleophiles under specific catalytic conditions. libretexts.org
Radical Reactions: Alkynes readily undergo radical addition reactions. aklectures.com For instance, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism, typically exhibiting anti-Markovnikov regioselectivity where the bromine radical adds to the less substituted carbon. ucalgary.cayoutube.com This initial addition results in a mixture of (E) and (Z) vinyl bromides. youtube.com The resulting vinyl radical intermediate is key to the subsequent steps. aklectures.com The alkynylation of radical intermediates has become a significant alternative to classical nucleophilic and electrophilic alkynylation methods in recent years. nih.gov
In enyne systems like this compound, achieving selective functionalization of either the double or triple bond is a significant synthetic challenge. The outcome is determined by factors such as the reaction conditions and the catalyst employed. rsc.orgresearchgate.net
Generally, the alkene C=C bond is more nucleophilic than the alkyne C≡C bond, making it more reactive towards electrophiles. msu.edu For example, the electrophilic addition of one equivalent of bromine typically occurs preferentially at the double bond. msu.edu
Conversely, transition metal catalysts can offer reverse selectivity by preferentially activating the alkyne. Copper-catalyzed functionalization of enynes has emerged as a powerful synthetic tool, enabling a variety of transformations including boro-, hydro-, and difunctionalizations. rsc.orgrsc.orgstthomas.edu The regioselectivity (e.g., 1,2- vs. 4,3-addition) is highly dependent on the ligand, solvent, and specific copper catalyst used. rsc.orgresearchgate.net This catalytic approach allows for the formation of propargylic or diene-type products by controlling whether the initial functionalization occurs at the alkene (ene-pathway) or the alkyne (yne-pathway). rsc.org
Carbonate Exchange and Transesterification Pathways
Carbonate esters can undergo transesterification, a process where one alcohol group is exchanged for another. wikipedia.org This reaction is typically catalyzed by an acid or a base and is driven by equilibrium. The equilibrium can be shifted by using a large excess of the new alcohol or by removing the displaced alcohol, especially if it is more volatile. wikipedia.org
The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbonate. In the case of this compound, reaction with an alcohol (R'-OH) would lead to the displacement of either (Z)-3-hexen-1-ol or hept-2-yn-1-ol. Generally, more nucleophilic alcohols will displace less nucleophilic ones, meaning aliphatic alcohols can displace phenols from aryl carbonates. wikipedia.org This reactivity has been extensively studied in the context of producing glycerol carbonate from glycerol and various dialkyl or cyclic carbonates. researchgate.netmdpi.combohrium.com A novel carbonate exchange strategy has also been explored for the chemical recycling of polycarbonates. rsc.org
Radical Cascade Cyclization Reactions Involving Alkynyl Vinylogous Carbonates
The structure of this compound can be described as an alkynyl vinylogous carbonate. This class of compounds has proven to be an excellent substrate for cascade radical cyclizations, providing a powerful method for synthesizing densely substituted furans and dihydrofurans. acs.orgnih.govacs.org
The reaction is initiated by the addition of a radical species (e.g., a thiyl or stannyl (B1234572) radical) to the internal alkyne. This addition is highly regioselective, leading to a vinyl radical intermediate. acs.orgacs.org This step is followed by a favored 5-exo-trig radical cyclization onto the vinylogous carbonate double bond. This cyclization forms a new five-membered ring and generates a radical stabilized by the adjacent ester group. acs.org
The final outcome of the cascade depends on the nature of the radical initiator. acs.orgnih.gov
When using a radical source with good hydrogen abstraction ability, such as n-Bu3SnH, the radical intermediate abstracts a hydrogen atom to yield a tetrasubstituted dihydrofuran derivative. acs.org
Conversely, when using a radical precursor like PhSH, which is a less efficient hydrogen donor, the intermediate can undergo further oxidation, facilitated by the initiator (e.g., AIBN), to achieve aromatization, leading to the formation of a tetrasubstituted furan. acs.orgacs.org
This divergent synthesis strategy demonstrates the versatility of alkynyl vinylogous carbonates in constructing complex heterocyclic frameworks from a single precursor. acs.orgnih.gov The strategy has been successfully applied to the synthesis of polycyclic systems and even atropisomeric bis-furans. acs.org
Table 2: Representative Radical Cascade Cyclization of Alkynyl Vinylogous Carbonates
| Substrate Type | Radical Source | Conditions | Product Type | Key Feature | Reference |
| Alkynyl Vinylogous Carbonate | n-Bu3SnH | AIBN, Benzene, 80 °C | Tetrasubstituted Dihydrofuran | Hydrogen abstraction terminates the cascade. | acs.org |
| Alkynyl Vinylogous Carbonate | PhSH | AIBN, Benzene, 80 °C | Tetrasubstituted Furan | Oxidation of the dihydrofuran intermediate leads to aromatization. | acs.orgacs.org |
| Diyne Vinylogous Carbonate | PhSH | AIBN, Benzene, 80 °C | Atropisomeric Bis-furan | Iterative cascade cyclization on a diyne substrate. | acs.org |
Role of this compound in Complex Mechanistic Studies (e.g., glycosylation via alkynyl glycosyl carbonate donors)
The study of complex reaction mechanisms, such as those in stereoselective glycosylation, benefits from the use of specialized reagents that offer a unique combination of stability and tunable reactivity. Alkynyl glycosyl carbonates have emerged as a significant class of glycosyl donors, valued for their shelf-stability and the diverse methods available for their activation. nih.govresearchgate.net Within this class, a hypothetical donor functionalized with a this compound moiety serves as an illustrative example to explore the mechanistic intricacies of glycosylation reactions. The reactivity of such a donor is primarily governed by the alkynyl carbonate group, which can be chemoselectively activated under specific catalytic conditions to form glycosidic bonds.
The activation of alkynyl glycosyl carbonate donors, including a putative this compound-derived glycosyl donor, can be achieved through several catalytic pathways, most notably involving transition metals or metal-free conditions. nih.govresearchgate.net Gold(I) and silver(I) salts have proven to be particularly effective catalysts. nih.govresearchgate.net The proposed mechanism for gold(I)-catalyzed activation involves the coordination of the gold catalyst to the alkyne C-C triple bond of the heptine carbonate group. This coordination renders the alkyne susceptible to intramolecular nucleophilic attack by the oxygen atom of the carbonate, leading to an endo-selective cyclization. This process results in the formation of a highly reactive glycosyloxypyrylium or similar activated intermediate. acs.org This intermediate is then readily attacked by a glycosyl acceptor (an alcohol, for instance), leading to the formation of the desired glycosidic linkage and the release of a carbonate-derived byproduct. The operational simplicity, mild reaction conditions (often at room temperature), and short reaction times (as low as 15 minutes) make this a highly efficient protocol. nih.govresearchgate.net
An alternative, metal-free activation strategy has also been developed, utilizing a combination of iodine (I₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net In this pathway, the reagents are proposed to generate a highly electrophilic species that activates the alkynyl carbonate, leading to its transformation into a reactive intermediate capable of undergoing glycosylation. This method avoids the use of potentially toxic or expensive heavy metals, offering a valuable alternative for the synthesis of complex glycoconjugates. researchgate.net
The versatility of alkynyl glycosyl carbonate donors is demonstrated by their successful application in the synthesis of a wide array of complex molecules, including oligosaccharides, nucleosides, and various glycoconjugates. nih.govresearchgate.netnih.gov The stereochemical outcome of the glycosylation is influenced by factors such as the nature of the protecting groups on the sugar moiety, the specific catalyst system employed, and the reaction conditions. The ability to telescope reaction sequences without intermediate purification steps further underscores the efficiency of this methodology in complex oligosaccharide synthesis. nih.gov
Detailed research findings for glycosylation reactions using representative alkynyl glycosyl carbonate donors are summarized in the following tables. These tables illustrate the broad substrate scope and high efficiency of this class of donors in forming challenging glycosidic linkages.
Table 1: Gold(I)/Silver(I)-Catalyzed Glycosylation using a Representative Alkynyl Glycosyl Carbonate Donor
| Entry | Glycosyl Donor (Sugar Moiety) | Glycosyl Acceptor | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ph₃PAuNTf₂ / AgOTf | DCM | 25 | 0.5 | 92 |
| 2 | 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl | 1-Octanol | Ph₃PAuNTf₂ / AgOTf | DCM | 25 | 0.25 | 88 |
| 3 | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl | N⁶-Benzoyl-adenine | Ph₃PAuOTf / AgOTf | DCE | 25 | 1 | 85 |
| 4 | 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl | 1-Azidopropanol | Ph₃PAuCl / AgOTf | DCM | 25 | 2 | 90 |
Data are representative of typical results found in the literature for alkynyl glycosyl carbonate donors. nih.govnih.govacs.org
Table 2: Metal-Free Glycosylation using a Representative Alkynyl Glycosyl Carbonate Donor
| Entry | Glycosyl Donor (Sugar Moiety) | Glycosyl Acceptor | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl | Cholesterol | I₂ / TMSOTf | DCM | 0 | 1 | 85 |
| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl | Isopropanol | I₂ / TMSOTf | DCM | 0 | 0.5 | 90 |
| 3 | 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | I₂ / TMSOTf | DCM | 0 | 2 | 78 |
| 4 | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl | Thymine | I₂ / TMSOTf | DCE | 25 | 1.5 | 82 |
Data are representative of typical results found in the literature for metal-free activation of alkynyl glycosyl carbonate donors. researchgate.net
Mass Spectrometry Techniques for Reaction Monitoring and Impurity Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds. nih.gov It is also invaluable for monitoring the progress of chemical reactions and identifying impurities. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is crucial for confirming the identity of the desired product and any potential byproducts.
Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, where ions are fragmented to provide structural information. wikipedia.orgunt.edu In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, fragmented, and the resulting fragment ions analyzed in the second mass analyzer. wikipedia.org The fragmentation pattern can reveal key structural features. For esters, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For example, fragmentation of the carbonate ester could lead to the loss of the heptine group or the hexenyl group, providing diagnostic ions.
Interactive Data Table: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Description | Predicted m/z |
| [(Z)-3-hexenyl]⁺ | 83 |
| [hept-2-yn-1-yloxycarbonyl]⁺ | 153 |
| Loss of CO₂ | M - 44 |
| Loss of heptine group | M - 95 |
| Loss of hexenyl group | M - 83 |
Note: The exact fragmentation pattern will depend on the ionization method and collision energy.
Coupling chromatography with mass spectrometry allows for the separation and identification of individual components in a complex mixture. nih.govnih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of volatile and thermally stable compounds. nih.govnih.gov this compound and its volatile precursors or byproducts can be separated by GC and then identified by their mass spectra. GC-MS is particularly useful for detecting and quantifying impurities in the final product. youtube.com
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is used for the analysis of less volatile or thermally labile compounds. nih.govnih.gov This technique can be employed to monitor the progress of the synthesis of this compound by analyzing aliquots of the reaction mixture. Different types of LC columns, such as reversed-phase or normal-phase, can be used to separate the starting materials, intermediates, and the final product based on their polarity. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Functional Group Transformations and Reaction Progress
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. mdpi.commdpi.com These methods are excellent for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. mdpi.com
For the synthesis of this compound, FT-IR spectroscopy can be used to monitor key transformations. The disappearance of the hydroxyl (-OH) stretch of (Z)-3-hexen-1-ol and the appearance of the strong carbonyl (C=O) stretch of the carbonate group would indicate the progress of the esterification reaction. The characteristic C≡C stretch of the alkyne and the C=C stretch of the alkene would also be present in the product. researchgate.net
Raman spectroscopy is complementary to FT-IR. While the carbonyl group gives a strong signal in the IR spectrum, the C≡C and C=C bonds, which are often weak in the IR, typically show strong signals in the Raman spectrum. researchgate.net This makes Raman spectroscopy particularly useful for characterizing the unsaturated parts of the molecule.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |
| C=O (carbonate) | FT-IR | 1740 - 1760 (strong) |
| C≡C (alkyne) | Raman | 2100 - 2260 (strong) |
| C=C (alkene) | Raman | 1640 - 1680 (medium) |
| C-O (ester) | FT-IR | 1000 - 1300 (strong) |
| =C-H (alkene) | FT-IR | 3000 - 3100 (medium) |
Advanced Chromatographic Methods for Purity and Isomeric Separation in Research Synthesis
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating isomers. nist.gov
High-performance liquid chromatography (HPLC) is a versatile technique for purity analysis. By using a suitable stationary phase and mobile phase, it is possible to separate this compound from any unreacted starting materials, byproducts, or degradation products. The peak area in the chromatogram can be used to quantify the purity of the sample.
The separation of geometric isomers, such as the (Z) and (E) isomers of the hexenyl moiety, can be challenging. researchgate.net Specialized chromatographic techniques, such as silver ion chromatography (Ag⁺-HPLC), can be employed for the separation of unsaturated compounds. The silver ions interact with the double bonds, allowing for the separation of isomers based on the stereochemistry and position of the double bonds. Chiral chromatography can also be used to separate enantiomers if a chiral center is present in the molecule or its derivatives. acs.org
Gas chromatography can also be used for isomeric separation, often with specialized capillary columns that can differentiate between closely related isomers. researchgate.net
Enantioselective Chromatography for Chiral Precursor Analysis
When the synthesis of a derivative of this compound involves a chiral precursor, such as a racemic secondary heptynyl alcohol, it is crucial to separate and quantify the enantiomers. Enantioselective chromatography is the cornerstone technique for this purpose, allowing for the resolution of racemic mixtures into individual, enantiomerically pure compounds. sigmaaldrich.comnih.gov This is critical as different enantiomers of a final product can exhibit vastly different biological activities. canberra.edu.au
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. ntu.edu.sgbgb-analytik.com The choice of CSP and chromatographic conditions (mobile phase, temperature, flow rate) is critical for achieving optimal separation. sigmaaldrich.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of chiral alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. nih.govnih.gov These phases, often functionalized with carbamate groups (e.g., tris(3,5-dimethylphenylcarbamate)), create chiral environments that lead to differential interactions with the enantiomers through mechanisms like hydrogen bonding, dipole-dipole, and π-π interactions. nih.govsigmaaldrich.com The separation can be performed in either normal-phase or reversed-phase modes. sigmaaldrich.com
Chiral Gas Chromatography (GC): For volatile chiral alcohols, GC with a chiral capillary column is a highly effective method. nih.govchromatographyonline.com Modified cyclodextrins are common CSPs for this purpose. nih.govgcms.cz The toroidal shape of cyclodextrins provides a chiral cavity into which one enantiomer fits better than the other, enabling separation. In some cases, derivatization of the alcohol to a more volatile ester (e.g., acetate or trifluoroacetate) can improve resolution and detection. nih.govnih.gov
Below is a representative data table illustrating typical parameters for the enantioselective separation of a model chiral precursor, (rac)-hept-1-yn-3-ol, using chiral HPLC.
Table 1: Illustrative Parameters for Chiral HPLC Separation of a Racemic Heptynyl Alcohol Precursor
| Parameter | Condition |
| Analyte | (rac)-Hept-1-yn-3-ol |
| Chromatography Mode | HPLC |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 4.6 mm I.D. x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |
X-ray Crystallography for Absolute Stereochemistry Determination of Key Intermediates
While chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (the actual three-dimensional arrangement of atoms). purechemistry.org X-ray crystallography is the most powerful and unambiguous method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. purechemistry.orgnih.gov
For a chiral precursor alcohol used in the synthesis of a this compound derivative, direct crystallization might be difficult if the alcohol is a liquid or oil at room temperature. A common strategy is to first convert the alcohol into a crystalline derivative. nih.gov This is often achieved by esterification with a chiral carboxylic acid of known absolute configuration, such as camphorsulfonic acid or Mosher's acid, or with an achiral acid containing a heavy atom (e.g., a brominated benzoic acid). nih.govsci-hub.seresearchgate.net
The resulting diastereomeric ester or heavy-atom derivative often has a higher propensity to crystallize. Once a high-quality single crystal is obtained, it is subjected to X-ray diffraction analysis. researchgate.net The diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise arrangement of its atoms in space. purechemistry.org
To determine the absolute configuration, crystallographers utilize the phenomenon of anomalous dispersion (or resonant scattering). nih.govthieme-connect.de This effect, which is more pronounced for heavier atoms, causes slight but measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs. nih.goved.ac.uk By analyzing these differences, the correct handedness of the molecule can be established. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure. ed.ac.ukwikipedia.orgox.ac.uk A value near zero with a small standard uncertainty provides high confidence in the assignment of the absolute configuration. mdpi.com
Computational and Theoretical Investigations of Z 3 Hexen 1 Yl Heptine Carbonate
Quantum Chemical Studies of Electronic Structure and Reactivity
No published research or data could be located regarding quantum chemical studies on the electronic structure and reactivity of (Z)-3-hexen-1-yl heptine carbonate.
A comprehensive search did not yield any studies that have applied Density Functional Theory (DFT) to analyze the conformations or reaction energetics of this compound.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
There are no available records of molecular dynamics (MD) simulations being used to explore the conformational space or to study solvent effects on this compound.
Theoretical Prediction of Spectroscopic Signatures
No literature was found detailing the theoretical prediction of spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for this compound.
Computational Analysis of Reaction Mechanisms and Transition States
A search for computational analyses of reaction mechanisms or the characterization of transition states involving this compound yielded no results.
Predictive Modeling for Catalyst Design in Carbonate Synthesis
No studies were identified that focus on predictive modeling for the design of catalysts specifically for the synthesis of this compound.
The Role of Z 3 Hexen 1 Yl Heptine Carbonate As a Synthetic Intermediate and Building Block in Academic Research
Strategic Utilization in the Construction of Advanced Molecular Architectures
In the field of organic synthesis, the concept of using modular building blocks is fundamental to the efficient construction of complex molecular frameworks. Organic building blocks are functionalized molecules that serve as the fundamental components for assembling more elaborate structures such as supramolecular complexes and organic molecular constructs. The bifunctional nature of (Z)-3-hexen-1-yl heptine carbonate, containing both an alkene and an alkyne, makes it a valuable precursor for creating advanced molecular architectures.
The presence of both a nucleophilic alkyne and an electrophilic carbonate group within the same molecule allows for a variety of coupling strategies. For instance, the terminal alkyne can participate in well-established reactions such as Sonogashira, Glaser, or click chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of conjugated polymers, which are materials with interesting electronic and optoelectronic properties. Furthermore, the carbonate moiety can undergo nucleophilic substitution, providing a handle for attaching the molecule to other substrates or for initiating polymerization events.
Derivatization and Functionalization Strategies of the Unsaturated Moieties for Research Purposes
The alkene and alkyne functionalities within this compound are ripe for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the creation of new molecular scaffolds. These derivatization strategies are a cornerstone of synthetic organic chemistry, enabling the targeted modification of molecules to achieve desired properties and functionalities.
The terminal alkyne is a particularly versatile functional group. It can undergo a variety of reactions, including:
Oxidation: To produce α-keto acids or ketones.
Reduction: To yield the corresponding alkene or alkane through catalytic hydrogenation.
Substitution: Where the terminal proton can be replaced by various groups, enabling further coupling reactions.
Cycloadditions: Such as the Huisgen 1,3-dipolar cycloaddition (click chemistry) with azides to form triazoles, a reaction widely used in medicinal chemistry and materials science.
Hydroalkynylation: The addition of a C-H bond across the alkyne, which can be used to form complex alkenes. numberanalytics.com
Visible light-mediated functionalizations have also emerged as a powerful tool, expanding the scope of alkyne chemistry by enabling transformations to diverse structural entities through radical intermediates.
The (Z)-alkene can also be functionalized through various means, including:
Epoxidation: To form the corresponding epoxide, which can then be opened by nucleophiles.
Dihydroxylation: To produce a diol.
Halogenation: To introduce halogen atoms across the double bond.
The carbonate group itself is susceptible to nucleophilic attack, allowing for the cleavage of the ester linkage and the formation of new esters or the release of the (Z)-3-hexen-1-ol and heptinoic acid precursors. This reactivity can be exploited to attach the molecule to a solid support for solid-phase synthesis or to incorporate it into larger molecules. The synthesis of related compounds, such as (E)- and (Z)-3-hexenyl nonanoate, has demonstrated that the choice of reaction conditions, particularly the use of a non-nucleophilic base like triethylamine, is crucial to avoid undesired acid-mediated isomerization of the double bond. scielo.org.za
Development of Polymeric Scaffolds and Precursors Through Ring-Opening Polymerization (ROP) of Cyclic Carbonates
The ring-opening polymerization (ROP) of cyclic carbonates is a powerful and versatile method for the synthesis of aliphatic polycarbonates, which are of significant interest due to their biodegradability and biocompatibility. While this compound is an acyclic carbonate, the principles of ROP can be applied to cyclic carbonate monomers derived from or incorporating similar alkyne functionalities.
Research has shown that functionalized cyclic carbonates, including those containing alkyne groups, can be successfully polymerized to create functional polymeric scaffolds. For example, the ROP of alkyne-functionalized six-membered bicyclic carbonates has been demonstrated, yielding densely functional aliphatic polycarbonates. rsc.orgrsc.org These polymerizations can be initiated by various catalysts, and the resulting polymers can have controlled molecular weights and functionalities. rsc.orgrsc.org The presence of the alkyne groups along the polymer backbone or as pendant groups allows for post-polymerization modification via "click" chemistry, enabling the attachment of a wide range of molecules, including drugs, imaging agents, or other polymers. rsc.orgrsc.org
The synthesis of star-shaped alkynyl carbonates from carbon dioxide highlights the potential for creating complex, multi-functional precursors for more advanced dendritic materials. nih.gov Furthermore, enzyme-catalyzed ROP of ε-caprolactone using alkyne-functionalized initiators has been explored, demonstrating another avenue for incorporating alkyne groups into polyesters. duke.edu Theoretical studies on the ROP of cyclic carbonates have provided valuable insights into the reaction mechanisms and the influence of factors such as ring strain and the choice of catalyst. worldscientific.com
The general process for the ROP of a functionalized cyclic carbonate is depicted below:
| Step | Description |
| Initiation | An initiator, often an alcohol, attacks the carbonyl group of the cyclic carbonate, leading to the opening of the ring. |
| Propagation | The newly formed linear species, now with a reactive end group, attacks another cyclic carbonate monomer, extending the polymer chain. |
| Termination | The polymerization is terminated, often by the depletion of the monomer or the addition of a terminating agent. |
This process allows for the creation of polymers with a variety of architectures, including linear, star-shaped, and block copolymers, all of which can be tailored with specific functionalities derived from the starting monomer.
Role in the Synthesis of Stereochemically Defined Intermediates for Complex Targets
The stereochemistry of a molecule is crucial for its biological activity and material properties. The (Z)-configuration of the double bond in this compound provides a predefined stereocenter that can be carried through a synthetic sequence to produce stereochemically defined intermediates for complex target molecules.
The (Z)-3-hexenyl moiety is a common structural motif in natural products and is known to be a precursor in the biosynthesis of various compounds. researchgate.net The stereoselective synthesis of molecules containing this fragment is therefore of significant interest. For example, chemoenzymatic methods have been employed for the synthesis of naturally occurring (Z)-3-hexenyl glycosides, where the stereochemistry of the double bond is preserved throughout the synthesis. researchgate.net
Furthermore, the alkyne functionality can be used to introduce additional stereocenters. For instance, the copper-catalyzed decarboxylative silylation of alkyne-substituted cyclic carbonates has been shown to produce tetrasubstituted 2,3-allenols with high stereoselectivity. acs.org While this example involves a cyclic carbonate, the principle of using an alkyne precursor to generate stereochemically rich allenes is applicable. Allenes are valuable intermediates in organic synthesis, serving as building blocks for a variety of complex structures. acs.org
The development of stereoselective reactions is a major focus of modern organic synthesis. youtube.com The use of chiral catalysts and reagents allows for the conversion of achiral or racemic starting materials into enantiomerically enriched products. The functional groups present in this compound could be subjected to such stereoselective transformations. For example, asymmetric dihydroxylation or epoxidation of the alkene would introduce two new stereocenters with a controlled relative and absolute stereochemistry. Similarly, stereoselective additions to the alkyne could also be envisioned. The ability to perform these transformations on a molecule that already possesses a defined (Z)-alkene would provide a powerful route to complex, stereochemically pure targets.
Future Research Trajectories and Emerging Paradigms for Z 3 Hexen 1 Yl Heptine Carbonate
Integration of Artificial Intelligence and Machine Learning in Reaction Pathway Discovery and Optimization
Generative adversarial networks (GANs) and other neural network models could also be employed to discover entirely new reaction pathways for constructing the (Z)-3-hexen-1-yl heptine carbonate backbone, potentially identifying more efficient or sustainable routes that bypass traditional methods. chemrxiv.org
Table 1: Hypothetical ML-Driven Optimization Parameters for Carbonate Synthesis
| Parameter | Traditional Approach | ML-Driven Approach | Potential Outcome |
|---|---|---|---|
| Catalyst Screening | Manual selection based on literature precedent for similar reactions. | Algorithm-based prediction from a large library of potential catalysts. researchgate.net | Identification of a novel, highly active, and selective catalyst. |
| Solvent Selection | Limited to a few common solvents known to work for carbonate synthesis. | Prediction of optimal solvent or solvent mixture based on desired properties (e.g., yield, greenness). chemcopilot.com | Improved reaction kinetics and easier product isolation. |
| Temperature Profile | Fixed temperature based on heuristic knowledge. | Dynamic temperature profile optimized by a reinforcement learning agent. | Reduced byproduct formation and energy consumption. |
| Reactant Stoichiometry | Typically a small excess of one reactant is used. | Precise, non-integer stoichiometric ratios predicted to maximize conversion. | Higher yield and atom economy. |
Exploration of Bio-Inspired Synthetic Routes and Green Manufacturing Principles for Related Structures
The structural components of this compound are found in many natural products, particularly fragrances and pheromones. researchgate.net This provides inspiration for developing bio-inspired and greener synthetic strategies. kaust.edu.sapremiumbeautynews.com
Future research could explore enzymatic catalysis for key steps in the synthesis. rsc.org For example:
Lipases: Lipases have been successfully used in the synthesis of other carbonate-containing surfactants and could be applied to the formation of the carbonate linkage in the target molecule, often under milder and more environmentally benign conditions than traditional chemical methods. nih.gov
Ene-reductases and Alcohol Dehydrogenases: Achieving the correct (Z)-geometry of the hexenyl moiety is critical. Biocatalytic reductions using enzymes like ene-reductases could offer superior stereoselectivity compared to conventional chemical reductions, minimizing the production of the undesired (E)-isomer. rsc.org
Beyond biocatalysis, applying the principles of green manufacturing will be essential. wearekms.com This includes using renewable feedstocks, employing greener solvents like organic carbonates themselves, and designing processes that minimize waste and energy consumption. acs.orgpersonalcaremagazine.comrsc.org For instance, (Z)-3-hexen-1-ol is a well-known "green leaf volatile" and can potentially be sourced from bio-based routes. researchgate.net
Advancements in In Situ Spectroscopic Monitoring of Reactions Involving Unsaturated Carbonates
To fully optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanism, and the behavior of intermediates is required. In situ spectroscopic techniques, which monitor the reaction as it happens without the need for sampling, are powerful tools for gaining this insight. spectroscopyonline.comnih.gov
Future research would involve the application of techniques like:
FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can track the real-time concentration of reactants, products, and key functional groups. nih.gov For example, the disappearance of the alcohol's O-H stretch and the appearance of the carbonate's C=O stretch could be monitored to determine reaction rates. rsc.org Similarly, the characteristic vibrations of the alkyne and the (Z)-alkene can be tracked to ensure their stability throughout the reaction.
NMR Spectroscopy: In situ NMR can provide detailed structural information about transient intermediates and catalyst resting states that may not be observable by other means. rsc.org This is particularly valuable for elucidating the mechanism of complex catalytic cycles, such as those involving palladium catalysts. rsc.org
By combining data from these in situ methods with kinetic modeling, a comprehensive picture of the reaction landscape can be built, enabling more precise control and optimization. nih.gov
Design of Novel Chemical Probes Utilizing the this compound Scaffold
The terminal alkyne group in this compound makes it an excellent candidate for use in "click chemistry," a set of powerful bioorthogonal reactions. nih.govwikipedia.org This opens up a significant future research direction: designing chemical probes for biological and materials science applications.
The alkyne can act as a "handle" for attaching the molecule to other entities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or surfaces. nih.govresearchgate.netresearchgate.net Potential research avenues include:
Activity-Based Probes (ABPs): The carbonate moiety could be designed to be a reactive group that targets the active site of a specific class of enzymes. nih.gov Following a binding event, the alkyne handle would allow for the "clicking" on of a reporter tag, enabling the detection and identification of active enzymes in complex biological samples. nih.gov
Probes for Natural Product Biosynthesis: The (Z)-3-hexenyl and heptine motifs are reminiscent of structures found in natural products. The molecule could be used as a probe to study the enzymes involved in the biosynthesis of related natural compounds.
Materials Science Applications: The alkyne handle could be used to graft the molecule onto polymer backbones or surfaces, creating new materials with tailored properties. The (Z)-alkene and carbonate groups could impart specific physical or chemical characteristics to the resulting material.
This research would bridge synthetic chemistry with chemical biology and materials science, leveraging the unique trifunctional nature of the this compound scaffold.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing (Z)-3-hexen-1-yl heptine carbonate in synthetic mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. GC-MS can resolve stereoisomers (e.g., Z/E configurations), while - and -NMR provide detailed information on functional groups and molecular geometry. For quantification, high-performance liquid chromatography (HPLC) with UV detection is advised, especially for trace impurities .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Synthesis typically involves esterification between (Z)-3-hexen-1-ol and heptine carbonate under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:
- Temperature control (60–80°C) to minimize isomerization.
- Use of molecular sieves or anhydrous magnesium sulfate to remove water and shift equilibrium.
- Purification via fractional distillation or column chromatography to isolate the Z-isomer .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Prioritize dermal exposure mitigation due to its structural similarity to dermal sensitizers like allyl heptine carbonate. Use nitrile gloves, fume hoods, and closed systems for synthesis. Conduct patch testing (OECD TG 429) for preliminary sensitization risk assessment. Adhere to IFRA restrictions (e.g., total ester concentration limits in mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in safety data between this compound and structurally related esters (e.g., methyl heptine carbonate)?
- Methodological Answer : Perform comparative in vitro assays (e.g., KeratinoSens™ or h-CLAT) to assess sensitization potency. Cross-validate with in silico tools like DEREK Nexus for structural alerts. Analyze metabolic pathways (e.g., esterase-mediated hydrolysis) to differentiate toxicity profiles. Regulatory discrepancies (e.g., EU ban on methyl heptine carbonate vs. IFRA guidelines) should guide concentration thresholds .
Q. What methodologies are recommended for assessing the aquatic toxicity of this compound?
- Methodological Answer : Use OECD Test Guidelines 201 (algae growth inhibition) and 209 (activated sludge respiration inhibition) for acute toxicity. For chronic effects, apply the Extended One-Generation Reproductive Toxicity Study (OECD 443). Pair experimental data with predictive models (e.g., ECOSAR v2.2) to estimate biodegradation and bioaccumulation potential .
Q. How can computational chemistry predict the reactivity of this compound in fragrance matrices?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic reactivity at the α,β-unsaturated carbonyl site. Molecular docking studies with skin proteins (e.g., human serum albumin) may elucidate sensitization mechanisms. Use QSAR models (e.g., TIMES-SS) to prioritize analogs with lower allergenic potential .
Regulatory and Compliance Considerations
Q. What are the key regulatory considerations for incorporating this compound into consumer products?
- Methodological Answer : Follow IFRA Standards for fragrance allergens (Amendment 50) and EU Regulation (EC) No 1223/2008. Conduct Quantitative Risk Assessment (QRA) for dermal sensitization, ensuring total ester contributions (including structurally related compounds) do not exceed category-specific limits. Document traceability using RIFM Safety Assessment Sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
